ATRP Initiator Activation Rate Constants: Primary α-Bromoester Baseline
In Atom Transfer Radical Polymerization (ATRP), activation rate constants (k_act) for α-bromoester initiators vary dramatically based on substitution. For primary α-bromoesters like methyl 2-bromodecanoate, the activation rate constant ratio relative to secondary and tertiary α-bromoesters is 1:10:80 [1]. This provides a quantitative benchmark for predicting polymerization kinetics and selecting initiators for specific monomer systems.
| Evidence Dimension | Activation Rate Constant (k_act) Ratio in Cu-mediated ATRP |
|---|---|
| Target Compound Data | 1 (primary α-bromoester baseline) |
| Comparator Or Baseline | Secondary α-bromoesters = 10; Tertiary α-bromoesters = 80 |
| Quantified Difference | 80-fold lower k_act than tertiary α-bromoesters |
| Conditions | Cu-mediated ATRP; determined under identical conditions for a variety of initiators |
Why This Matters
This quantitative baseline allows for predictable control over polymerization kinetics; selecting methyl 2-bromodecanoate as an initiator ensures slower activation, which is beneficial for achieving narrow molecular weight distributions in controlled radical polymerizations.
- [1] Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 40(6), 1858-1863. View Source
